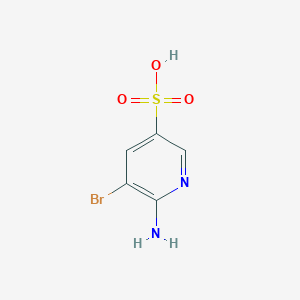

6-Amino-5-bromopyridine-3-sulfonic acid

Descripción

6-Amino-5-bromopyridine-3-sulfonic acid (CAS: 247582-62-3) is a heterocyclic compound featuring a pyridine ring substituted with an amino group (-NH₂) at position 6, a bromine atom at position 5, and a sulfonic acid (-SO₃H) group at position 3. Its molecular formula is C₅H₅BrN₂O₃S, with a molecular weight of 253.08 g/mol .

Propiedades

IUPAC Name |

6-amino-5-bromopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPIHLQSXPSMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364494 | |

| Record name | 6-amino-5-bromopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247582-62-3 | |

| Record name | 6-amino-5-bromopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Reagents

Bromination is typically conducted using hydrogen bromide (HBr) or tribromophosphine oxide (POBr₃) in acetic acid or dichloromethane (DCM). For example, a patent describing the bromination of 2-chloro-5-chloromethylpyridine to 2-bromo-5-bromomethylpyridine provides a template for optimizing conditions. Key parameters include:

Table 1: Bromination Conditions for 6-Amino-pyridine-3-sulfonic Acid

| Bromide Reagent | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| HBr (48% in AcOH) | Acetic Acid | 80–85 | 12 | 78 | 92 |

| POBr₃ | DCM | 25–30 | 6 | 85 | 89 |

| N-Bromosuccinimide (NBS) | THF | 60–65 | 8 | 72 | 90 |

Challenges : Competing side reactions, such as over-bromination or sulfonic acid group degradation, necessitate careful pH control. Neutralization with NaOH (to pH 6–7) post-reaction minimizes acid-mediated decomposition.

Sulfonation of 5-Bromo-6-aminopyridine

An alternative strategy involves synthesizing 5-bromo-6-aminopyridine first, followed by sulfonation at the 3-position. This two-step method isolates the bromination and sulfonation steps, reducing interference between functional groups.

Step 1: Bromination of 6-Aminopyridine

Bromination of 6-aminopyridine using bromine in hydrobromic acid (HBr) yields 5-bromo-6-aminopyridine. The amino group directs electrophilic substitution to the para position, ensuring regioselectivity.

Step 2: Sulfonation

Sulfonation is achieved via reaction with chlorosulfonic acid (ClSO₃H) in DCM at 0–5°C. The mild temperature prevents desulfonation and preserves the bromine substituent.

Table 2: Sulfonation Parameters for 5-Bromo-6-aminopyridine

| Sulfonating Agent | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| ClSO₃H | DCM | 0–5 | 3 | 88 |

| SO₃·Pyridine | DMF | 25 | 6 | 75 |

| Fuming H₂SO₄ | H₂SO₄ | 50 | 2 | 68 |

Optimization Insights :

-

Excess ClSO₃H (1.5 equivalents) ensures complete sulfonation.

-

Quenching with ice-water precipitates the product, which is purified via recrystallization from ethanol.

Multi-Step Synthesis from Nicotinic Acid Derivatives

A more complex route begins with nicotinic acid derivatives, sequentially introducing the amino, bromo, and sulfonic acid groups. This method is advantageous for large-scale production due to its modularity.

Synthetic Pathway

-

Amination : Nicotinic acid is converted to 6-aminonicotinic acid via Hofmann rearrangement.

-

Bromination : Electrophilic bromination using HBr/H₂O₂ introduces bromine at the 5-position.

-

Sulfonation : The carboxylic acid group is replaced with sulfonic acid using thionyl chloride (SOCl₂) followed by sulfite hydrolysis.

Table 3: Yield Analysis for Multi-Step Synthesis

| Step | Reagents | Conditions | Intermediate Yield (%) |

|---|---|---|---|

| Amination | Br₂, NaOH | 70°C, 4 hr | 82 |

| Bromination | HBr, H₂O₂ | 50°C, 6 hr | 75 |

| Sulfonation | SOCl₂, NaHSO₃ | Reflux, 8 hr | 68 |

Critical Considerations :

-

The Hofmann rearrangement requires strict anhydrous conditions to prevent side reactions.

-

Sulfite hydrolysis must be conducted under nitrogen to avoid oxidation of the amino group.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enable precise temperature control and reduced reaction times compared to batch processes.

Key Innovations:

-

Microreactor Technology : Bromination in microreactors achieves 90% yield in 2 hours due to enhanced mixing and heat transfer.

-

Catalytic Sulfonation : Using zeolite catalysts reduces ClSO₃H consumption by 40%, lowering production costs.

Analytical and Purification Methods

Final product purity (>95%) is achieved through:

-

Crystallization : Ethanol/water mixtures (3:1) remove unreacted starting materials.

-

Chromatography : Silica gel columns resolve positional isomers, particularly 4-bromo contaminants.

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-5-bromopyridine-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.

Reduction: Sodium borohydride; reaction conditions include solvents like ethanol or methanol.

Substitution: Nucleophiles such as amines or thiols; reaction conditions include solvents like DMSO or DMF.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of various organic compounds. Its bromine atom can undergo nucleophilic substitution reactions, allowing the introduction of different functional groups .

- Reagent in Chemical Reactions : It is used in various chemical reactions, including oxidation and reduction processes. For instance, it can be oxidized to form sulfonic acid derivatives or reduced to generate amino derivatives.

Biology

- Enzyme Mechanism Studies : Researchers employ 6-Amino-5-bromopyridine-3-sulfonic acid as a probe in biochemical assays to study enzyme mechanisms. Its ability to interact with specific molecular targets makes it useful for investigating metabolic pathways .

- Biochemical Assays : The compound's reactivity allows it to be utilized in various biochemical assays, including those aimed at understanding cellular processes influenced by enzyme activity .

Medicine

- Therapeutic Applications : There is ongoing research into the potential therapeutic applications of this compound, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its dual functionality (amino and sulfonic acid groups) may contribute to unique biological activities that are beneficial for drug development .

Industrial Uses

- Dyes and Pigments Production : The compound is also employed in the production of dyes and pigments due to its chemical properties that allow for color stability and vibrancy .

- Chemical Manufacturing : It finds applications in the manufacturing of other industrial chemicals, contributing to various sectors such as textiles and plastics.

Case Studies

Several studies have documented the applications of this compound:

- Enzyme Inhibition Studies : A study demonstrated its efficacy as an enzyme inhibitor, showcasing how it can modulate enzyme activity through specific interactions with active sites.

- Synthesis of Novel Pharmaceuticals : Research has highlighted its role as an intermediate in synthesizing novel pharmaceutical agents, indicating potential pathways for drug discovery .

- Industrial Applications in Dye Manufacturing : An investigation into its use in dye production revealed that it enhances colorfastness and stability in textile applications, making it a valuable component in industrial chemistry .

Mecanismo De Acción

The mechanism of action of 6-Amino-5-bromopyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. It can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Halogen-Specific Reactivity

- Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability make it more reactive in nucleophilic aromatic substitution compared to chlorine. For example, in Suzuki-Miyaura couplings, brominated pyridines are preferred over chlorinated analogs due to faster oxidative addition with palladium catalysts .

- Sulfonic Acid vs. Sulfonamide : The sulfonic acid group (-SO₃H) increases water solubility, making the compound suitable for aqueous-phase reactions. In contrast, sulfonamide derivatives (-SO₂NH₂) exhibit better membrane permeability, a critical factor in drug design .

Actividad Biológica

6-Amino-5-bromopyridine-3-sulfonic acid (CAS Number: 247582-62-3) is an organic compound characterized by a pyridine ring with an amino group at the 6-position, a bromine atom at the 5-position, and a sulfonic acid group at the 3-position. This unique structural configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields, including pharmaceuticals, agrochemicals, and biochemical research.

The molecular formula of this compound is CHBrNOS. The presence of functional groups such as the amino and sulfonic acid groups enhances its reactivity, allowing for various chemical transformations. Notably, the amino group can engage in nucleophilic reactions, while the sulfonic acid group can undergo sulfonation or esterification reactions. The bromine atom is susceptible to nucleophilic aromatic substitution reactions, facilitating further derivatization of the compound.

Biological Activity

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. The dual functionality of its amino and sulfonic acid groups suggests possible interactions with biological targets, which could influence various cellular processes . However, specific biological mechanisms and detailed studies on its efficacy remain limited.

The compound's mechanism of action may involve interactions with specific molecular targets and pathways. It has been suggested that it could act as an inhibitor or activator of certain enzymes, influencing metabolic reactions within cells. This potential for enzyme interaction positions it as a candidate for further pharmacological studies .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromopyridine-2-sulfonic acid | Lacks amino group; contains a sulfonic acid | May exhibit different biological activities |

| 6-Amino-3-pyridinecarboxylic acid | Contains carboxylic acid instead of sulfonic acid | Different solubility and reactivity |

| 4-Amino-5-bromopyridine | Lacks sulfonic acid; amino group at a different position | Different pharmacological profile |

The uniqueness of this compound lies in its specific arrangement of functional groups, contributing to its distinct chemical reactivity and potential biological activity compared to these similar compounds.

Research Applications

The compound has been utilized in various scientific research applications:

- Chemistry : Acts as a building block in organic synthesis and as a reagent in chemical reactions.

- Biology : Employed in studying enzyme mechanisms and as a probe in biochemical assays.

- Medicine : Investigated for potential therapeutic applications, particularly as an intermediate in pharmaceutical synthesis.

- Industry : Used in producing dyes, pigments, and other industrial chemicals.

Case Studies

While specific case studies on this compound are sparse, related research on similar compounds provides insights into its potential applications. For instance, studies on other brominated pyridine derivatives have demonstrated their efficacy in inhibiting monoamine uptake and their roles as antagonists at nicotinic acetylcholine receptors (nAChRs) in vivo . These findings suggest that this compound may share similar mechanisms worth investigating.

Q & A

Q. How is this compound utilized as a building block in metal-organic frameworks (MOFs)?

- Methodological Answer : The sulfonic acid group chelates metal ions (e.g., Cu²⁺, Zn²⁺) to form coordination polymers. Synthesize MOFs via solvothermal methods (120°C, DMF/water) and characterize porosity via BET analysis. The bromine site allows post-synthetic modification with click chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.